![molecular formula C42H53NO15 B047562 阿克拉霉素 CAS No. 57576-44-0](/img/structure/B47562.png)
阿克拉霉素
描述
Aclarubicin, also known as aclacinomycin A, is an anthracycline drug used in the treatment of cancer . It is produced by the soil bacteria Streptomyces galilaeus . Aclarubicin can induce histone eviction from chromatin upon intercalation .
Synthesis Analysis
Aclarubicin is produced by the soil bacteria Streptomyces galilaeus . It has been observed that treatment with aclarubicin leads to elevated levels of RNA polymerase II and changes in chromatin accessibility .
Molecular Structure Analysis
Aclarubicin is an oligosaccharide anthracycline antineoplastic antibiotic . It belongs to the class of organic compounds known as anthracyclines, which are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage .
Chemical Reactions Analysis
Aclarubicin disrupts chromatin by intercalating into DNA and enhancing nucleosome turnover . It has been found that promoter proximity and orientation affect chromatin changes during aclarubicin treatment .
Physical And Chemical Properties Analysis
The molecular formula of Aclarubicin is C42H53NO15 and its molecular weight is 811.878 g/mol .
科学研究应用
RNA Polymerase II Elongation
Aclarubicin has been found to stimulate RNA polymerase II elongation at closely spaced divergent promoters . This anthracycline leads to elevated levels of RNA polymerase II and changes in chromatin accessibility . It has been observed that promoter proximity and orientation affect chromatin changes during aclarubicin treatment . Aclarubicin treatment also changes the distribution of noncanonical DNA G-quadruplex structures both at promoters and at G-rich pericentromeric repeats .
Chromatin Disruption
Aclarubicin treatment induces chromatin disruption at the pericentromeric Dodeca-satellite repeat blocks . This disruption is characterized by gains in RNA Pol II, chromatin accessibility, and G-quadruplex formation following aclarubicin treatment .
Anticancer Drug
Aclarubicin is a widely prescribed anticancer drug . It disrupts chromatin by intercalating into DNA and enhancing nucleosome turnover . The cancer-killing activity of aclarubicin is driven by the disruption of nucleosomes and RNA polymerase II .
Part of CDCAG Regimen
Aclarubicin is part of the CDCAG regimen (chidamide, decitabine, cytarabine, aclarubicin, and granulocyte colony-stimulating factor) used for treating relapsed/refractory acute myeloid leukemia (R/R AML) . The safety and efficacy of the CDCAG regimen have been evaluated in clinical studies .
Antibacterial Activity
Aclarubicin, as a secondary metabolite of Actinomycetes, has been found to possess antibacterial activity . This makes it a potential candidate for the development of new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, Aclarubicin also exhibits antifungal activity . This broadens its potential applications in the treatment of various infectious diseases .
作用机制
Target of Action
Aclarubicin, also known as aclacinomycin A, primarily targets DNA and topoisomerases . It interacts with these targets to exert its anti-cancer effects. Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.
Biochemical Pathways
The primary biochemical pathway affected by aclarubicin is the DNA replication pathway . By inhibiting topoisomerases, aclarubicin prevents the normal unwinding and rewinding of DNA strands that is necessary for DNA replication . This leads to DNA damage and, ultimately, cell death .
Pharmacokinetics
It is known that aclarubicin has a high volume of distribution, indicating extensive uptake by tissues . This suggests that aclarubicin may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of aclarubicin’s action is the induction of cell death in cancer cells . By causing DNA damage and preventing DNA replication, aclarubicin leads to the death of rapidly dividing cancer cells . Additionally, aclarubicin has been shown to stimulate RNA polymerase II elongation at closely spaced divergent promoters, leading to changes in chromatin accessibility .
Action Environment
The action of aclarubicin can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of aclarubicin. Certain drugs can increase the risk or severity of methemoglobinemia when combined with aclarubicin . Additionally, the efficacy of aclarubicin can be influenced by the specific type and stage of cancer being treated .
安全和危害
属性
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZYSDMBJDPRIF-SVEJIMAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022554 | |
Record name | Aclarubicins | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57576-44-0 | |
Record name | Aclarubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57576-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aclarubicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclarubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11617 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aclarubicins | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aclarubicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACLARUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KXF8I502 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。